2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride
Overview
Description
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a chemical compound with the CAS Number: 1523618-02-1 . It has a molecular weight of 197.66 . The IUPAC name for this compound is 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is 1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)1-3-11-4-2-7;/h11H,1-6H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Farrar et al. (1993) discussed the anticonvulsant activity of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs and related compounds, employing analytical approaches like Topliss structure-activity and Craig plot analysis. X-ray crystal analysis was used to compare active and inactive compounds, providing insights into the structural requirements for anticonvulsant activity (Farrar et al., 1993).
Novel Synthesis Techniques
- Huynh et al. (2017) developed a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This method highlights the chemical versatility of azaspirocyclic compounds and their potential applications in various synthetic pathways (Huynh et al., 2017).
Applications in Drug Discovery
- Wipf et al. (2004) described the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, and other compounds to rapidly access omega-unsaturated dicyclopropylmethylamines. These compounds are converted into heterocyclic azaspirocycles, which are important scaffolds in drug discovery (Wipf et al., 2004).
Analysis of Anticonvulsant Properties
- Kamiński et al. (2008) synthesized new N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and studied their anticonvulsant properties. This research contributes to understanding the pharmacological potential of azaspirocyclic compounds (Kamiński et al., 2008).
Conformational Studies
- Ciechanowicz-Rutkowska et al. (1997) determined the X-ray crystal structures of several anticonvulsant and inactive compounds related to 2-azaspiro[4.4]nonane. These studies provide insights into how molecular conformation affects biological activity (Ciechanowicz-Rutkowska et al., 1997).
Development of Spirocyclic Compounds
- Meyers et al. (2011) identified novel spirocyclic cores, including 7-azaspiro[3.5]nonane, as potent inhibitors of fatty acid amide hydrolase (FAAH). This discovery has implications for the development of new therapeutic agents (Meyers et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and others .
properties
IUPAC Name |
2,2-difluoro-7-azaspiro[3.5]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)1-3-11-4-2-7;/h11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTKXDXLNGAXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride | |
CAS RN |
1523618-02-1 | |
Record name | 7-Azaspiro[3.5]nonane, 2,2-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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